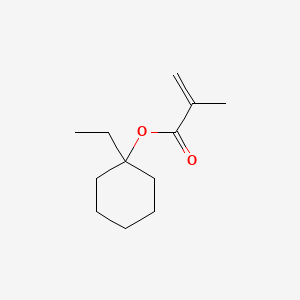

1-Ethylcyclohexyl methacrylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1-ethylcyclohexyl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-4-12(8-6-5-7-9-12)14-11(13)10(2)3/h2,4-9H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABUIKOPEGIZINI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCCC1)OC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10463687 | |

| Record name | 1-ethylcyclohexyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

274248-09-8 | |

| Record name | 1-ethylcyclohexyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Ethylcyclohexyl methacrylate synthesis and preparation

An In-Depth Technical Guide to the Synthesis and Preparation of 1-Ethylcyclohexyl Methacrylate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, preparation, and characterization of this compound (ECHMA). Designed for researchers, scientists, and professionals in drug development and material science, this document delves into the core synthetic methodologies, offering field-proven insights and detailed protocols.

Introduction: The Profile of this compound

This compound (ECHMA), with the molecular formula C₁₂H₂₀O₂ and a molecular weight of 196.29 g/mol , is a monofunctional acrylate monomer.[1][] It is the ester of methacrylic acid and 1-ethylcyclohexanol.[1] ECHMA is a colorless to light yellow liquid characterized by its low volatility and a faint, distinct odor.[1][3][4]

These properties make it a valuable monomer in the synthesis of a wide array of polymers and materials. Its applications span multiple industries, including:

-

Adhesives and Coatings: Used as a monomer to produce durable and resistant coatings and adhesives.[1]

-

Polymer Production: A key component in synthesizing specialty polymers, such as elastomers and plastics.[1][3]

-

Biomedical and Medical Devices: Employed in creating biocompatible materials and in drug delivery systems to carry medications to targeted areas.[1][]

-

Advanced Electronics: Utilized as a photoresist monomer in the manufacturing of semiconductors, light-emitting diodes (LEDs), and solar photovoltaics.[3][4][5]

Core Synthesis Methodologies

The preparation of ECHMA can be approached through several synthetic routes. This guide details the two most prominent and validated methods: a multi-step Grignard reaction pathway and a direct esterification process.

Method A: Grignard Reaction followed by Esterification with Methacrylic Anhydride

This is a robust, multi-step synthesis that first constructs the requisite alcohol, 1-ethylcyclohexanol, which is then esterified. This method is particularly effective for achieving high purity and yield. The process was notably described in the early 2000s and is detailed in patent literature.[1]

2.1.1 Scientific Principle & Rationale

The synthesis is bifurcated into two primary stages:

-

Grignard Reagent Formation and Addition: An organometallic Grignard reagent (ethylmagnesium bromide) is formed from the reaction of magnesium metal with ethyl bromide. This potent nucleophile then attacks the electrophilic carbonyl carbon of cyclohexanone in a nucleophilic addition reaction to form the tertiary alcohol, 1-ethylcyclohexanol, after an aqueous workup. The use of an anhydrous ether solvent (like diethyl ether or tetrahydrofuran) is critical, as Grignard reagents react readily with protic solvents, such as water.

-

Esterification: The newly formed 1-ethylcyclohexanol is subsequently esterified using methacrylic anhydride. This step forms the final ester linkage. Methacrylic anhydride is often preferred over methacrylic acid in this context as it avoids the generation of water as a byproduct, which would complicate the reaction equilibrium and require removal.

2.1.2 Diagram of Grignard Synthesis Pathway

Caption: Mechanism of direct acid-catalyzed esterification.

2.2.3 Detailed Experimental Protocol

-

Apparatus Setup: Assemble a reaction flask with a Dean-Stark trap, a condenser, a magnetic stirrer, and a heating mantle.

-

Reagent Charging: To the flask, add 1-ethylcyclohexanol (1.0 mol), methacrylic acid (1.2 mol, a slight excess to drive the reaction), p-toluenesulfonic acid (0.02 mol, catalyst), a polymerization inhibitor like MEHQ (500 ppm), and toluene (200 mL) as the azeotropic solvent.

-

Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected, indicating the reaction is complete (typically 4-8 hours).

-

Cooling and Neutralization: Cool the reaction mixture to room temperature. Dilute with additional toluene. Wash the mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene solvent via rotary evaporation. The resulting crude product should be purified by vacuum distillation to yield the final, pure ECHMA.

Data Presentation and Characterization

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₀O₂ | [1][] |

| Molecular Weight | 196.29 g/mol | [1][][6] |

| Appearance | Colorless to light yellow clear liquid | [3][4] |

| IUPAC Name | (1-ethylcyclohexyl) 2-methylprop-2-enoate | [1][] |

| CAS Number | 274248-09-8 | [3][7] |

| Purity (Typical) | >98.0% (GC) | [] |

| Boiling Point | 247.3±9.0 °C (Predicted) | [4] |

| Density | 0.94±0.1 g/cm³ (Predicted) | [4] |

| Flash Point | 96 °C | [] |

Comparison of Synthesis Methods

| Feature | Method A: Grignard Synthesis | Method B: Direct Esterification |

| Starting Materials | Ethyl bromide, Magnesium, Cyclohexanone, Methacrylic anhydride | 1-Ethylcyclohexanol, Methacrylic acid |

| Key Reagents | Grignard reagent | Acid catalyst (e.g., p-TSA) |

| Number of Steps | Two primary chemical transformations | One primary chemical transformation |

| Typical Yield | High (~90%) [3] | Moderate to High (dependent on water removal) |

| Advantages | High purity and yield; avoids direct handling of 1-ethylcyclohexanol. | More atom-economical; fewer discrete steps. |

| Disadvantages | Requires strict anhydrous conditions; uses highly reactive Grignard reagent. | Equilibrium-limited; requires efficient water removal; risk of polymerization. |

Product Characterization

To ensure the successful synthesis and purity of the final product, the following analytical techniques are essential:

-

Gas Chromatography (GC): Used to determine the purity of the distilled product. A purity of >99% is often achievable. [3]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the this compound, ensuring all expected peaks are present and integrated correctly.

-

Infrared (IR) Spectroscopy: IR analysis is used to verify the presence of key functional groups, such as the ester carbonyl (C=O) stretch (typically ~1720 cm⁻¹) and the C=C double bond of the methacrylate group.

Overall Experimental Workflow

The following diagram illustrates the logical flow from starting materials to the final, validated product.

Caption: General workflow for ECHMA synthesis and validation.

Safety and Handling

-

Methacrylates: ECHMA, like other methacrylate monomers, may be an irritant to the skin, eyes, and respiratory system. [1]It is likely flammable. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Grignard Reagents: These reagents are highly reactive with water and protic solvents and can be pyrophoric. Strict adherence to anhydrous and inert atmosphere techniques is mandatory.

-

Acids and Bases: Strong acids (sulfuric, p-TSA) and bases (NaOH) used in the protocols are corrosive and should be handled with care.

Conclusion

The synthesis of this compound can be reliably achieved through either a Grignard-based pathway or direct esterification. The Grignard method offers a high-yield, high-purity route, while direct esterification provides a more straightforward process, provided the reaction equilibrium is carefully managed. The choice of method will depend on the available starting materials, scale, and specific purity requirements of the target application. Proper characterization and adherence to safety protocols are paramount for the successful and safe preparation of this versatile monomer.

References

-

Method for preparing 1-ethylcyclohexyl acrylate - Eureka | Patsnap. (n.d.). Retrieved January 5, 2026, from [Link]

-

This compound - MySkinRecipes. (n.d.). Retrieved January 5, 2026, from [Link]

- CN104910012B - A kind of method preparing 1-ethylcyclohexyl acrylate - Google Patents. (n.d.).

-

This compound | C12H20O2 | CID 11367591 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]

- US5072027A - Process for producing methacrylic acid esters - Google Patents. (n.d.).

Sources

- 1. Buy this compound | 274248-09-8 [smolecule.com]

- 3. This compound | 274248-09-8 [chemicalbook.com]

- 4. This compound CAS#: 274248-09-8 [m.chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | C12H20O2 | CID 11367591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [myskinrecipes.com]

An In-depth Technical Guide to 1-Ethylcyclohexyl Methacrylate (CAS: 274248-09-8): Synthesis, Polymerization, and Advanced Applications

This technical guide provides a comprehensive overview of 1-Ethylcyclohexyl methacrylate (ECHMA), a specialty monomer with growing importance in polymer science. Intended for researchers, scientists, and professionals in drug development and material science, this document delves into the synthesis, polymerization, and potential applications of ECHMA, with a particular focus on its emerging role in biomedical materials and drug delivery systems.

Introduction to this compound

This compound (ECHMA) is a monofunctional methacrylate monomer characterized by the presence of a bulky and hydrophobic 1-ethylcyclohexyl group attached to the methacrylate backbone.[1] This unique chemical structure imparts distinct properties to the monomer and its corresponding polymer, poly(this compound) (PECHMA), including enhanced thermal stability, chemical resistance, and hydrophobicity. These attributes make it a valuable component in the formulation of advanced polymers for a range of applications, from industrial coatings and adhesives to sophisticated biomedical devices.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of ECHMA is crucial for its effective application in research and development.

| Property | Value | Reference |

| CAS Number | 274248-09-8 | [] |

| Molecular Formula | C₁₂H₂₀O₂ | [] |

| Molecular Weight | 196.29 g/mol | [] |

| Appearance | Colorless to light yellow clear liquid | [] |

| IUPAC Name | (1-ethylcyclohexyl) 2-methylprop-2-enoate | [] |

| Synonyms | Methacrylic Acid 1-Ethylcyclohexyl Ester | [3] |

| Purity | >98.0% (GC) | [] |

| Flash Point | 96 °C | [] |

| Storage | 0-10°C | [] |

Synthesis of this compound

The synthesis of ECHMA is typically achieved through a multi-step process involving a Grignard reaction followed by esterification. The following protocol is a detailed, self-validating system for the laboratory-scale synthesis of ECHMA.[1]

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

Materials:

-

Magnesium turnings

-

Bromoethane

-

Cyclohexanone

-

Methacrylic anhydride

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry nitrogen

-

Cesium chloride (optional, as catalyst)

-

Potassium t-butoxide (optional, as catalyst)

-

Phenothiazine (inhibitor)

-

Aqueous sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings. Add a small amount of anhydrous diethyl ether or THF. A solution of bromoethane in the anhydrous solvent is then added dropwise from the dropping funnel to initiate the formation of ethylmagnesium bromide. The reaction is exothermic and should be controlled by the rate of addition.[4]

-

Addition of Cyclohexanone: Once the Grignard reagent has formed, a solution of cyclohexanone in the anhydrous solvent is added dropwise at a controlled temperature (typically below 35°C) to form the 1-ethylcyclohexanol intermediate.[4]

-

Esterification: After the addition of cyclohexanone is complete, the reaction mixture is stirred for an additional period. Subsequently, methacrylic anhydride and a polymerization inhibitor such as phenothiazine are added.[1] The esterification reaction is allowed to proceed, often with gentle heating.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with an aqueous NaOH solution and then with water until neutral. The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The final product, this compound, is purified by vacuum distillation.[1]

Polymerization of this compound

The polymerization of ECHMA can be achieved through various techniques, including conventional free-radical polymerization and controlled radical polymerization methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain-transfer (RAFT) polymerization.[5] The bulky 1-ethylcyclohexyl group introduces steric hindrance, which can influence the polymerization kinetics.[6]

Free-Radical Polymerization

Free-radical polymerization (FRP) is a common method for polymerizing vinyl monomers. The process involves initiation, propagation, and termination steps.[7]

Caption: Workflow for Free-Radical Polymerization.

Materials:

-

This compound (ECHMA), purified

-

Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) as initiator

-

Anhydrous toluene or other suitable solvent

-

Methanol (for precipitation)

Procedure:

-

Reaction Setup: In a Schlenk flask, dissolve the desired amount of ECHMA and the initiator (e.g., AIBN, typically 0.1-1 mol% relative to the monomer) in the solvent.

-

Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

-

Polymerization: Immerse the flask in a preheated oil bath at a temperature suitable for the initiator's decomposition (e.g., 60-80°C for AIBN). Allow the polymerization to proceed for the desired time.

-

Termination and Precipitation: Cool the reaction mixture to room temperature and expose it to air to quench the polymerization. Precipitate the polymer by slowly adding the viscous solution to a large excess of a non-solvent, such as methanol, while stirring.

-

Purification: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.

Controlled Radical Polymerization (CRP)

CRP techniques like ATRP and RAFT offer precise control over polymer molecular weight, architecture, and functionality.[5]

Materials:

-

ECHMA, purified

-

Ethyl α-bromoisobutyrate (EBiB) or similar alkyl halide initiator

-

Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl) as the catalyst

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or other suitable ligand

-

Anisole or other suitable solvent

-

Methanol (for precipitation)

Procedure:

-

Catalyst Complex Formation: In a Schlenk flask, add the copper(I) halide and the solvent. Deoxygenate the mixture by purging with an inert gas. Add the ligand to form the catalyst complex.

-

Reaction Mixture: In a separate flask, dissolve the ECHMA monomer and the initiator in the solvent and deoxygenate the solution.

-

Polymerization: Transfer the monomer/initiator solution to the flask containing the catalyst complex via a cannula. Place the flask in a thermostated oil bath to start the polymerization.

-

Work-up: After the desired time or monomer conversion, stop the reaction by cooling and exposing the mixture to air. Dilute the mixture with a suitable solvent and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in methanol, filter, and dry under vacuum.

Materials:

-

ECHMA, purified

-

AIBN or other radical initiator

-

A suitable RAFT agent (e.g., a dithiobenzoate or trithiocarbonate)

-

Solvent (e.g., toluene, dioxane)

-

Methanol (for precipitation)

Procedure:

-

Reaction Setup: In a Schlenk flask, dissolve ECHMA, the RAFT agent, and the initiator in the chosen solvent.

-

Degassing: Deoxygenate the solution using freeze-pump-thaw cycles.

-

Polymerization: Immerse the flask in a preheated oil bath at a temperature appropriate for the initiator.

-

Purification: After the polymerization, precipitate the polymer in methanol, filter, and dry under vacuum.

Applications in Drug Development

The unique properties of PECHMA make it a promising candidate for various applications in drug delivery. While specific studies on PECHMA are emerging, its characteristics can be inferred from the extensive research on other polymethacrylates.[8][9]

Potential as a Hydrophobic Component in Amphiphilic Copolymers

The significant hydrophobicity of the 1-ethylcyclohexyl group makes PECHMA an excellent candidate for the hydrophobic block in amphiphilic block copolymers. These copolymers can self-assemble in aqueous environments to form micelles, which can encapsulate hydrophobic drugs, thereby improving their solubility and bioavailability.[8]

Thermoresponsive Drug Delivery Systems

While PECHMA itself is not thermoresponsive, it can be copolymerized with thermoresponsive monomers, such as N-isopropylacrylamide (NIPAAm) or oligo(ethylene glycol) methacrylates, to create polymers with a tunable Lower Critical Solution Temperature (LCST).[10] The bulky and hydrophobic nature of the ECHMA unit would likely influence the LCST of the resulting copolymer, offering a means to fine-tune the temperature at which the polymer undergoes a phase transition, enabling controlled drug release in response to local temperature changes (e.g., in hyperthermic cancer therapy).

pH-Responsive Systems

Copolymerization of ECHMA with pH-sensitive monomers, such as dimethylaminoethyl methacrylate (DMAEMA), can yield materials that respond to changes in pH.[11] The PECHMA block would provide a hydrophobic core for drug loading, while the pH-responsive block would trigger drug release in the acidic environment of tumors or endosomes.

Safety and Biocompatibility

Detailed toxicological data for ECHMA and PECHMA are not extensively available. However, some general considerations can be made based on related compounds. Methacrylate monomers, in general, can be skin and respiratory irritants.[12] The cytotoxicity of methacrylates has been shown to be related to their lipophilicity, with more lipophilic monomers exhibiting higher cytotoxicity.[13] Therefore, it is crucial to handle the ECHMA monomer with appropriate personal protective equipment.

For biomedical applications, the biocompatibility of the final polymer is paramount. The potential cytotoxicity of residual monomer must be minimized through rigorous purification of the polymer. The biocompatibility of PECHMA would need to be thoroughly evaluated through in vitro and in vivo studies.

Conclusion

This compound is a versatile monomer with significant potential for the development of advanced polymeric materials. Its synthesis and polymerization can be achieved through well-established chemical protocols. The unique hydrophobic and bulky nature of the 1-ethylcyclohexyl group imparts desirable properties to its polymer, making it a strong candidate for applications in drug delivery, particularly in the formulation of stimuli-responsive and targeted drug carriers. Further research into the biocompatibility and specific drug delivery applications of PECHMA-based systems is warranted to fully realize its potential in the pharmaceutical and biomedical fields.

References

-

RJPBCS. Exploration of Conventional RAFT and SET-RAFT for Studies on Homopolymerization of Methyl Acrylate: Effect of CTA Structure on RAFT Polymerization. Available at: [Link]

-

Carnegie Mellon University. ICRTG - Matyjaszewski Polymer Group. Available at: [Link]

-

Capot Chemical Co., Ltd. MSDS of this compound. Available at: [Link]

- Yoshii, E. Cytotoxic effects of acrylates and methacrylates: relationships of monomer structures and cytotoxicity.

-

Creative Commons. FREE RADICAL POLYMERIZATION. Available at: [Link]

-

ResearchGate. Synthesis of cyclohexyl methacrylate from methacrylic acid and cyclohexene over resin catalyst. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

Research India Publications. Free Radical Polymerization of Methyl and Ethyl Methacrylates by Green Methodology. Available at: [Link]

-

Monash University. pH-Responsive Polymer Nanoparticles for Drug Delivery. Available at: [Link]

- Chen, Q., et al. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release. International Journal of Nanomedicine. 2017;12:6475-6489.

-

DergiPark. Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydrogel. Available at: [Link]

-

YouTube. free radical polymerization. Available at: [Link]

-

e-Cocre. Chapter 1 Free-Radical Polymerization. Available at: [Link]

-

MDPI. Polyacrylamide/poly(2-(dimethylamino) Ethyl Methacrylate) Interpenetrating Polymer Networks as Drug Delivery Systems for Diclofenac Sodium. Available at: [Link]

-

TSI Journals. Poly (2-hydroxyethyl methacrylate) (PHEMA) based nanoparticles for drug delivery applications: A review. Available at: [Link]

-

Center for Molecular Modeling. Free radical polymerization of ethyl methacrylate and ethyl alpha-hydroxy methacrylate: A computational approach to the propagation kinetics. Available at: [Link]

-

ResearchGate. Thermo- and pH-Responsive Behavior of Poly( N -isopropylacrylamide)-Block-Poly[(2-dimethylamino)ethyl Methacrylate]. Available at: [Link]

-

Annals of Medical Research. Cytotoxicity of polymethylmethacrylate copolymers. Available at: [Link]

-

Dove Press. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolym. Available at: [Link]

-

PubChem. Ethyl Methacrylate. Available at: [Link]

-

ResearchGate. Poly(cyclohexyl methacrylate). Available at: [Link]

-

ResearchGate. Temperature- and pH-responsive behaviour of poly(2-(2-methoxyethoxy)ethyl methacrylate-co-N,N-dimethylaminoethyl methacrylate) hydrogels. Available at: [Link]

Sources

- 1. This compound | 274248-09-8 [chemicalbook.com]

- 3. This compound | 274248-09-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Method for preparing 1-ethylcyclohexyl acrylate - Eureka | Patsnap [eureka.patsnap.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]

- 7. ethz.ch [ethz.ch]

- 8. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. researchgate.net [researchgate.net]

- 11. dovepress.com [dovepress.com]

- 12. A comparison of RAFT and ATRP methods for controlled radical polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytotoxic effects of acrylates and methacrylates: relationships of monomer structures and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-Ethylcyclohexyl Methacrylate: A Technical Guide

Introduction to 1-Ethylcyclohexyl Methacrylate

This compound (Figure 1) is a monofunctional acrylic monomer with applications in the production of adhesives, coatings, elastomers, and plastics.[1] Its molecular structure, consisting of a bulky ethylcyclohexyl group and a polymerizable methacrylate moiety, imparts unique properties to the resulting polymers. Accurate spectroscopic characterization is the cornerstone of ensuring monomer purity and predicting its behavior in polymerization processes.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for confirming the identity and purity of this compound by providing detailed information about the chemical environment of each proton in the molecule. The predicted spectrum is characterized by distinct signals corresponding to the vinyl protons of the methacrylate group, the ethyl substituent, and the cyclohexyl ring.

Predicted ¹H NMR Data

The expected chemical shifts (δ) for the protons of this compound are summarized in Table 1. These predictions are based on the analysis of its chemical structure and comparison with known spectra of similar molecules like cyclohexyl methacrylate and ethyl methacrylate.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| H-a (vinyl) | ~6.0 | Singlet | 1H |

| H-b (vinyl) | ~5.5 | Singlet | 1H |

| H-c (methacrylate CH₃) | ~1.9 | Singlet | 3H |

| H-d (cyclohexyl) | ~1.3 - 1.7 | Multiplet | 10H |

| H-e (ethyl CH₂) | ~1.8 | Quartet | 2H |

| H-f (ethyl CH₃) | ~0.8 | Triplet | 3H |

Interpretation of the Predicted ¹H NMR Spectrum

-

Vinyl Protons (H-a, H-b): The two protons on the double bond of the methacrylate group are expected to appear as two distinct singlets at approximately 6.0 and 5.5 ppm. Their chemical shifts are in the characteristic downfield region for vinylic protons.

-

Methacrylate Methyl Protons (H-c): The methyl group attached to the double bond will likely produce a sharp singlet around 1.9 ppm.

-

Cyclohexyl Protons (H-d): The ten protons of the cyclohexyl ring will give rise to a complex multiplet in the upfield region, typically between 1.3 and 1.7 ppm, due to extensive spin-spin coupling.

-

Ethyl Group Protons (H-e, H-f): The ethyl group will be identifiable by a quartet at approximately 1.8 ppm corresponding to the methylene protons (H-e), coupled to the methyl protons, and a triplet around 0.8 ppm for the methyl protons (H-f), coupled to the methylene protons.

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring the ¹H NMR spectrum of this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of 0-10 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the acquisition time to 2-4 seconds.

-

A relaxation delay of 1-2 seconds is recommended.

-

Accumulate 16-64 scans to achieve a good signal-to-noise ratio.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum.

Predicted ¹³C NMR Data

The predicted chemical shifts for the carbon atoms of this compound are presented in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (ester carbonyl) | ~166 |

| C=CH₂ (vinyl) | ~137 |

| C=CH₂ (vinyl) | ~124 |

| C-O (quaternary cyclohexyl) | ~80 |

| Cyclohexyl CH₂ | ~22-35 |

| Ethyl CH₂ | ~30 |

| Methacrylate CH₃ | ~18 |

| Ethyl CH₃ | ~8 |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded and is expected to appear at the lowest field, around 166 ppm.

-

Vinylic Carbons: The two carbons of the double bond will be in the range of 124-137 ppm.

-

Quaternary Carbon: The quaternary carbon of the cyclohexyl ring attached to the oxygen atom is expected around 80 ppm.

-

Aliphatic Carbons: The remaining aliphatic carbons of the cyclohexyl and ethyl groups, along with the methacrylate methyl carbon, will appear in the upfield region of the spectrum.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of a deuterated solvent.

-

Instrument Setup: Use a spectrometer with a carbon probe.

-

Acquisition Parameters:

-

Employ a proton-decoupled pulse sequence.

-

Set the spectral width to cover a range of 0-200 ppm.

-

Use a larger number of scans (e.g., 1024 or more) to compensate for the low natural abundance of ¹³C.

-

-

Processing: Similar processing steps as for ¹H NMR are applied.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and alkene functionalities.

Predicted IR Data

The predicted major IR absorption bands and their corresponding functional groups are listed in Table 3.

Table 3: Predicted Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~2930 | C-H (alkane) | Stretching |

| ~1720 | C=O (ester) | Stretching |

| ~1635 | C=C (alkene) | Stretching |

| ~1160 | C-O (ester) | Stretching |

Interpretation of the Predicted IR Spectrum

-

C=O Stretch: A strong, sharp absorption band around 1720 cm⁻¹ is the most prominent feature and is characteristic of the carbonyl group in the methacrylate ester.

-

C=C Stretch: A medium intensity band around 1635 cm⁻¹ is expected for the carbon-carbon double bond of the methacrylate group.

-

C-H Stretch: A strong, broad absorption around 2930 cm⁻¹ will be present due to the C-H stretching vibrations of the ethyl and cyclohexyl groups.

-

C-O Stretch: A strong band in the fingerprint region, around 1160 cm⁻¹, is indicative of the C-O single bond stretching of the ester.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: As a liquid, the spectrum can be obtained directly by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Processing: Perform a background subtraction to remove atmospheric H₂O and CO₂ signals.

Visualization of Molecular Structure and Spectral Assignments

To aid in the interpretation of the spectral data, the following diagrams illustrate the molecular structure of this compound and the assignment of the predicted NMR signals.

Figure 1: Molecular structure of this compound with proton assignments for ¹H NMR.

Figure 2: A typical workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, and IR spectra of this compound. By understanding these expected spectral features, researchers can more effectively characterize this important monomer, ensuring its quality and suitability for various applications. The provided experimental protocols offer a standardized approach for obtaining high-quality spectral data.

References

Sources

Thermal stability and decomposition of 1-Ethylcyclohexyl methacrylate

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1-Ethylcyclohexyl Methacrylate

Authored by: Senior Application Scientist, Polymer Chemistry Division

For researchers, scientists, and professionals in drug development and material science, a profound understanding of a monomer's thermal behavior is not merely academic—it is a cornerstone of predictable processing, material longevity, and safety. This compound (ECHM) is a monomer increasingly utilized in the synthesis of advanced polymers for adhesives, coatings, biomedical systems, and photoresists.[1][][3][4] Its bulky, cycloaliphatic side chain imparts unique properties to the resulting polymer, poly(this compound), but also introduces specific considerations regarding its thermal stability and decomposition pathways. This guide provides a comprehensive technical overview, grounded in established analytical principles, to elucidate the thermal characteristics of this important monomer and its polymer.

Physicochemical Profile of this compound

A foundational understanding begins with the monomer's intrinsic properties. ECHM is a monofunctional acrylate monomer characterized as a colorless to light yellow liquid.[1][3][5] Its molecular structure, featuring a methacrylate group attached to a 1-ethylcyclohexyl ring, is central to the thermal behavior of its corresponding polymer.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₀O₂ | [][6] |

| Molecular Weight | 196.29 g/mol | [][6] |

| Appearance | Colorless to Light yellow clear liquid | [][3][5] |

| CAS Number | 274248-09-8 | [][6] |

| Purity | >98.0% (GC) | [][5] |

| Flash Point | 96 °C | [][5] |

| Boiling Point | 247.3 ± 9.0 °C (Predicted) | [3] |

| Density | 0.94 ± 0.1 g/cm³ (Predicted) | [3] |

Thermal Stability and Decomposition Mechanisms of Poly(alkyl methacrylates)

The thermal stability of poly(alkyl methacrylates) is a critical parameter, as high-temperature processing can lead to the deterioration of their unique properties, such as weather resistance and non-yellowing.[7] The degradation behavior is intrinsically linked to the chemical structure of the alkyl group in the side chain.[7]

General Principles of Poly(methacrylate) Degradation

The predominant thermal decomposition mechanism for poly(alkyl methacrylates) is depolymerization, an "unzipping" reaction that reverts the polymer to its constituent monomer.[7][8][9] This process is initiated by chain scission at thermally weak points, followed by a rapid propagation of de-polymerization. Consequently, at lower degradation temperatures (approximately 200-400°C), the primary product of pyrolysis is the corresponding methacrylate monomer.[7][9]

Factors Influencing Thermal Stability

-

Molecular Weight : Higher molecular weight poly(alkyl methacrylates) generally exhibit greater thermal resistance.[7] This is attributed to a lower concentration of chain-end initiation sites relative to the overall polymer mass.

-

Alkyl Side Chain : The structure of the ester side chain plays a significant role. For instance, the rate of thermal degradation for poly(2-ethylhexyl methacrylate) is considerably higher than that for poly(methyl methacrylate), indicating that bulkier side chains can influence the onset and rate of decomposition.[7] Based on this trend, poly(this compound) is expected to follow a similar pattern of stability relative to simpler polymethacrylates.

Expected Decomposition Products

Upon thermal degradation, poly(this compound) is expected to yield a specific array of products depending on the temperature.

Table 2: Predicted Thermal Decomposition Products of Poly(this compound)

| Temperature Range | Primary Product(s) | Secondary By-products | Mechanism | Source(s) |

| Lower (250-400°C) | This compound (Monomer) | Trace amounts of CO, CO₂, methane, ethane, and alcohols | Depolymerization ("Unzipping") | [7][9] |

| Higher (>400°C) | Decreasing yield of monomer | Increased evolution of gaseous components (CO, CO₂, methane, ethane) and alcohols (methanol, ethanol) | Depolymerization with competing side-chain fragmentation reactions | [7][9] |

The primary decomposition pathway can be visualized as a chain-end initiated depolymerization.

Caption: General depolymerization pathway for poly(methacrylates).

Experimental Methodologies for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of poly(this compound), a suite of analytical techniques is employed. Each provides a unique and complementary piece of the puzzle.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8] It is the primary technique for determining the onset of decomposition, the temperature of maximum degradation rate, and the residual mass.

Experimental Protocol:

-

Sample Preparation: Place approximately 5 mg of the poly(this compound) sample into a platinum or alumina TGA pan.[7]

-

Instrument Setup:

-

Place the pan into the TGA furnace.

-

Purge the cell with an inert gas, typically nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.[7]

-

Equilibrate the sample at a low temperature (e.g., 30°C).

-

-

Thermal Program:

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature (TG curve).

-

Calculate the first derivative of the TG curve (DTG curve) to identify the temperature(s) of the maximum rate of mass loss.

-

Caption: Standard workflow for Thermogravimetric Analysis (TGA).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Principle: Py-GC-MS is a powerful technique for identifying the specific chemical compounds evolved during thermal decomposition.[10] The sample is rapidly heated (pyrolyzed) in an inert atmosphere, and the resulting volatile fragments are immediately swept into a GC column for separation, followed by identification using a mass spectrometer.[9][10]

Experimental Protocol:

-

Sample Preparation: Place a small amount (100-500 µg) of the poly(this compound) sample into a pyrolysis sample cup.

-

Instrument Setup:

-

Insert the sample into the pyrolyzer, which is directly interfaced with the GC inlet.

-

Set the pyrolysis temperature. For poly(alkyl methacrylates), this is typically done at several temperatures between 250°C and 400°C to study the evolution of products.[7][9]

-

GC Conditions: Use a capillary column suitable for separating volatile and semi-volatile organic compounds (e.g., a DB-5ms or equivalent). Program the GC oven with a temperature ramp (e.g., 40°C for 2 min, then ramp to 300°C at 10°C/min).

-

MS Conditions: Set the mass spectrometer to scan a mass range of m/z 10-500.

-

-

Analysis:

-

Initiate the pyrolysis, which flash-heats the sample and injects the degradation products into the GC.

-

Separate the products in the GC column.

-

Detect and identify the eluting compounds using the mass spectrometer by comparing their mass spectra to a reference library (e.g., NIST).

-

Quantify the products based on peak area.[7]

-

Caption: Workflow for Pyrolysis-Gas Chromatography-Mass Spectrometry.

Conclusion and Field Implications

The thermal stability of poly(this compound) is governed by the well-established principles of poly(alkyl methacrylate) chemistry. The primary mode of degradation is depolymerization to the parent monomer, a process that can be precisely characterized using techniques like TGA and Py-GC-MS. For professionals in material processing and drug delivery, this knowledge is critical. It informs the selection of safe processing temperatures to avoid unwanted degradation and ensures the long-term stability and performance of the final product. Understanding the by-products formed at elevated temperatures is also essential for safety assessments and for developing effective material recycling strategies, where the recovery of high-purity monomer is often the goal.[9] This guide provides the foundational knowledge and experimental frameworks necessary to confidently assess and manage the thermal properties of ECHM-based polymers.

References

-

Czech, Z., & Pełech, R. (2014). Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry. Journal of Thermal Analysis and Calorimetry, 118(3), 1435-1441. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Ng, H. M., et al. (2019). Thermogravimetric Analysis of Polymers. ResearchGate. [Link]

-

Ng, H. M., et al. (2018). Thermogravimetric Analysis of Polymers. Encyclopedia of Polymer Science and Technology. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

Marquette University. (n.d.). Thermal Stability and Degradation Kinetics of Poly(methyl Methacrylate)/Layered Copper Hydroxy Methacrylate Composites. e-Publications@Marquette. [Link]

-

Czech, Z. (n.d.). Pyrolysis of Copolymers Based on Alkyl Methacrylates with C1-C8 Alkyl Chain. Semantic Scholar. [Link]

-

Czech, Z. (n.d.). USING OF THE PYROLYSIS FOR COMPOSITION INVESTIGATIONS OF ACRYLIC PRESSURE-SENS. West Pomeranian University of Technology Szczecin. [Link]

Sources

- 1. This compound | 274248-09-8 [chemicalbook.com]

- 3. This compound CAS#: 274248-09-8 [m.chemicalbook.com]

- 4. This compound [myskinrecipes.com]

- 5. This compound | 274248-09-8 | TCI EUROPE N.V. [tcichemicals.com]

- 6. This compound | C12H20O2 | CID 11367591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. polychemistry.com [polychemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. oa.zut.edu.pl [oa.zut.edu.pl]

An In-Depth Technical Guide to the Solubility of 1-Ethylcyclohexyl Methacrylate

<

This guide provides a comprehensive technical overview of the solubility characteristics of 1-Ethylcyclohexyl methacrylate (ECHM). Intended for researchers, scientists, and professionals in drug development and material science, this document moves beyond a simple tabulation of data. It delves into the physicochemical principles governing ECHM's solubility, offers predictive models for solvent selection, and provides detailed experimental protocols for empirical determination.

Executive Summary: Understanding the Solubility Profile of this compound

This compound is a monofunctional acrylate monomer utilized in the synthesis of various polymers.[1] Its molecular structure, featuring a bulky, hydrophobic ethylcyclohexyl group and a polar ester moiety, dictates its solubility behavior.[2] ECHM is characterized as a colorless to light yellow clear liquid with low volatility.[1][] It is very slightly soluble in water but demonstrates good miscibility with many organic solvents.[2] This dual nature is central to its application in diverse fields, including the production of adhesives, coatings, elastomers, and plastics.[1] The predictable solubility of ECHM in organic solvents is attributed to favorable van der Waals forces and dipole-dipole interactions between the solute and solvent molecules.[2]

Physicochemical Properties of this compound

A thorough understanding of ECHM's physical and chemical properties is fundamental to predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₀O₂ | [2][4] |

| Molecular Weight | 196.29 g/mol | [2][4] |

| Appearance | Colorless to light yellow clear liquid | [1][2][] |

| Density | 0.94 ± 0.1 g/cm³ | [1][2] |

| Boiling Point (Predicted) | 247.3 ± 9.0 °C | [1] |

| Flash Point | 96 °C | [] |

| Water Solubility | Very slightly soluble/Insoluble | [2][5] |

| Purity (Typical) | >98.0% (GC) | [2][][6] |

The substantial non-polar character imparted by the ethylcyclohexyl group is the primary reason for its poor aqueous solubility.[2] Conversely, the ester group provides a degree of polarity, allowing for interactions with a range of organic solvents.

Theoretical Prediction of Solubility: Hansen Solubility Parameters (HSP)

In the absence of extensive empirical solubility data for ECHM, Hansen Solubility Parameters (HSP) offer a powerful predictive tool.[7] The principle of HSP is that "like dissolves like," where the overall solubility parameter (δt) is a function of three individual parameters:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

For a solute to dissolve in a solvent, their HSP values must be similar. The "distance" (Ra) between the HSP of the solute (ECHM) and a solvent can be calculated using the following equation:

Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]

The following diagram illustrates the workflow for predicting solubility using Hansen Solubility Parameters.

Caption: Workflow for predicting the solubility of this compound using Hansen Solubility Parameters.

Experimental Determination of Solubility

Given the limited published data, empirical determination of ECHM's solubility in various solvents is crucial for specific applications. The following section outlines a standardized protocol for this purpose.

Materials and Equipment

-

This compound (>98.0% purity)

-

A range of analytical grade solvents (e.g., acetone, ethanol, isopropanol, toluene, hexane, ethyl acetate, tetrahydrofuran, dichloromethane)

-

Analytical balance (± 0.0001 g)

-

Vortex mixer

-

Thermostatically controlled water bath or shaker

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph with a UV detector (HPLC-UV)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Protocol: Isothermal Equilibrium Method

This method determines the saturation solubility of ECHM in a solvent at a specific temperature.

-

Preparation of Supersaturated Solutions: In a series of vials, add an excess amount of this compound to a known volume of each test solvent.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 12 hours to allow the undissolved ECHM to settle. For emulsions or fine suspensions, centrifugation may be necessary.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a pre-weighed volumetric flask. Dilute the sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a pre-calibrated GC-FID or HPLC-UV method to determine the concentration of ECHM.

-

Calculation: Calculate the solubility in units of g/100 mL or mol/L.

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Step-by-step workflow for the experimental determination of this compound solubility.

Expected Solubility in Common Solvents: A Qualitative Overview

Based on the principle of "like dissolves like" and the known properties of methacrylates, the following table provides a qualitative prediction of ECHM's solubility in common laboratory solvents.

| Solvent Class | Representative Solvents | Predicted Solubility of ECHM | Rationale |

| Non-polar Aliphatic | Hexane, Cyclohexane | High | The ethylcyclohexyl group has a high affinity for non-polar solvents. |

| Aromatic | Toluene, Xylene | High | Similar non-polar character and potential for π-π interactions. |

| Ketones | Acetone, Methyl Ethyl Ketone | High | Good balance of polarity to interact with the ester group and non-polar character. |

| Esters | Ethyl Acetate, Butyl Acetate | High | The "like dissolves like" principle is very strong here due to structural similarity. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High | Ethers are good solvents for a wide range of organic compounds. |

| Chlorinated | Dichloromethane, Chloroform | High | Effective at dissolving many organic monomers and polymers. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to Low | Solubility will likely decrease with increasing polarity of the alcohol. The hydrophobic nature of ECHM will limit its miscibility with highly polar alcohols. |

| Water | - | Very Low/Insoluble | The large, non-polar ethylcyclohexyl group dominates, leading to hydrophobicity.[2] |

Conclusion and Future Directions

While specific quantitative solubility data for this compound remains sparse in the public domain, a strong understanding of its physicochemical properties and the application of theoretical models like Hansen Solubility Parameters provide a robust framework for predicting its behavior. For critical applications, the experimental protocols outlined in this guide offer a reliable means of obtaining precise solubility data. Future research should focus on the experimental determination of ECHM's Hansen Solubility Parameters to further enhance the accuracy of predictive models and facilitate its broader application in materials science and pharmaceutical formulations.

References

Sources

- 1. This compound | 274248-09-8 [chemicalbook.com]

- 2. Buy this compound | 274248-09-8 [smolecule.com]

- 4. This compound | C12H20O2 | CID 11367591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound Wholesaler,Distributor [mingyuanchemical.com]

- 6. This compound (stabilized with MEHQ), 1G | Labscoop [labscoop.com]

- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

An In-Depth Technical Guide to the Reactivity Ratios of 1-Ethylcyclohexyl Methacrylate in Copolymerization

Abstract

The precise control over copolymer composition is paramount in designing advanced materials for specialized applications, from high-performance coatings to sophisticated drug delivery systems. Reactivity ratios are the cornerstone of this control, dictating the incorporation of monomers into a growing polymer chain. This guide focuses on 1-Ethylcyclohexyl Methacrylate (ECHMA), a bulky cycloaliphatic monomer prized for its ability to impart durability, hydrophobicity, and a high glass transition temperature (Tg) to copolymers. While specific, publicly documented reactivity ratios for ECHMA are scarce, this paper provides a comprehensive framework for understanding its copolymerization behavior. We synthesize data from structurally analogous monomers, detail the theoretical underpinnings of copolymerization kinetics, and provide robust, field-proven experimental protocols for determining these critical parameters. This guide is intended for researchers, polymer chemists, and materials scientists seeking to predict, control, and optimize the synthesis of ECHMA-based copolymers.

Introduction: The Significance of Monomer Reactivity

In the realm of polymer science, free-radical copolymerization is a powerful technique for creating materials with tailored properties that are unattainable by simple homopolymers. The sequence distribution of monomer units along the polymer backbone—be it random, alternating, or blocky—profoundly influences the final material's mechanical, thermal, and optical characteristics. This microstructure is directly governed by the relative reaction rates of the comonomers, quantified by their reactivity ratios, r1 and r2.

This compound (ECHMA) is a monomer of significant interest due to its bulky, hydrophobic, and rigid cycloaliphatic ester group. Its inclusion in a polymer backbone can enhance thermal stability (high Tg), improve mechanical strength, and increase resistance to water and chemicals. These properties make ECHMA an attractive candidate for applications in dental resins, optical plastics, and specialty adhesives.

However, to effectively design a copolymer, one must understand how ECHMA will behave in the presence of a comonomer. Will it preferentially add to a growing chain ending in another ECHMA unit? Or will it favor cross-propagation with the comonomer? The answers lie in its reactivity ratios.

Theoretical Framework: The Mayo-Lewis Equation

The foundational model for predicting copolymer composition is the Mayo-Lewis equation.[1] This model considers the four possible propagation reactions in the free-radical copolymerization of two monomers, M1 and M2:

-

k11 : A growing chain ending in M1 adds another M1 monomer (Homopropagation).

-

k12 : A growing chain ending in M1 adds an M2 monomer (Cross-propagation).

-

k22 : A growing chain ending in M2 adds another M2 monomer (Homopropagation).

-

k21 : A growing chain ending in M2 adds an M1 monomer (Cross-propagation).

From these rate constants, the reactivity ratios are defined as:

r1 = k11 / k12 r2 = k22 / k21

The Mayo-Lewis equation relates the instantaneous mole fractions of the monomers in the feed (f1, f2) to the mole fractions of these monomers incorporated into the copolymer (F1, F2):

F1 / F2 = (f1 / f2) * [ (r1f1 + f2) / (r2f2 + f1) ]

The values of r1 and r2 provide critical insight into the copolymerization behavior:

-

r1 > 1, r2 < 1 : M1 is more reactive than M2. The copolymer will be enriched in M1.

-

r1 ≈ r2 ≈ 1 : Ideal copolymerization. The monomer units are incorporated randomly at a rate dependent on their feed concentrations.

-

r1 ≈ r2 ≈ 0 : Alternating copolymerization. Each monomer prefers to react with the other.

-

r1r2 = 1 : Ideal random copolymerization.

-

r1r2 < 1 : Tendency towards alternation.

-

r1r2 > 1 : Tendency towards blockiness.

Reactivity of ECHMA: An Evidence-Based Analysis

Primary Analog: 1-Ethylcyclopentyl Methacrylate (ECPMA)

The closest structural analog with published data is 1-Ethylcyclopentyl Methacrylate (ECPMA). A combined computational and experimental study investigated its copolymerization with Methyl Methacrylate (MMA).[2] This system provides the most direct insight into how ECHMA might behave. The study found that the addition of the bulky ECPMA monomer to growing radical chains is generally favored over the addition of the smaller MMA monomer.[2] This suggests that the radical formed by ECPMA is less stable and thus more reactive, a common trait for bulky methacrylates.

Secondary Analogs: Isobornyl and Cyclohexyl Methacrylates

Further context can be drawn from other bulky methacrylates:

-

Isobornyl Methacrylate (IBMA): This monomer possesses a very bulky bicyclic group. Studies on its copolymerization with MMA indicate that the reactivity ratios lead to a nearly random, or Bernoullian, distribution of monomer units.[3] The steric hindrance of the isobornyl group is a key factor, lowering its overall reactivity in homopolymerization.[4]

-

General Bulky Methacrylates: Research consistently shows that as the size of the alkyl ester group increases, the tendency of the methacrylate to react with a comonomer radical decreases due to steric factors.[5]

Predicted Reactivity for ECHMA

Synthesizing the available evidence, we can predict the following behavior for this compound (M1) in copolymerization:

-

With Methyl Methacrylate (M2): ECHMA (M1) is expected to be the more reactive monomer (r1 > 1) while MMA (M2) will be less reactive (r2 < 1). The bulky ethylcyclohexyl group can sterically hinder the approach of comonomers to an ECHMA-terminated radical, but the radical itself is less stabilized, increasing its reactivity. The product of the reactivity ratios (r1r2) is expected to be close to 1, leading to a predominantly random copolymer, but one enriched with ECHMA units relative to the feed composition.

-

With Styrene (M2): Styrene is generally less reactive than methacrylates in radical copolymerization. Therefore, it is highly probable that r1 (ECHMA) will be significantly greater than 1, and r2 (Styrene) will be less than 1. This would result in a random copolymer with a strong compositional drift towards ECHMA incorporation.

This expert analysis underscores the necessity of experimental determination to obtain precise values for process optimization and kinetic modeling.

Experimental Determination of Reactivity Ratios

To obtain precise reactivity ratios for a specific ECHMA-comonomer system, a rigorous experimental protocol is required. The overarching goal is to polymerize several batches with varying initial monomer feed ratios, halt the reactions at low conversion (<10%), and then analyze the composition of the resulting copolymer.

Workflow for Reactivity Ratio Determination

Step-by-Step Experimental Protocol

-

Monomer and Reagent Purification:

-

Rationale: Impurities can act as inhibitors or chain transfer agents, skewing kinetic results.

-

Protocol: Pass ECHMA and the chosen comonomer (e.g., Styrene, MMA) through a column of basic alumina to remove the inhibitor. Purify the initiator, such as 2,2'-Azobisisobutyronitrile (AIBN), by recrystallization from methanol. Dry solvents over molecular sieves.

-

-

Preparation of Reaction Ampoules:

-

Rationale: Oxygen is a potent inhibitor of free-radical polymerization.

-

Protocol: For five different initial monomer feed mole ratios (f1:f2), prepare solutions in a suitable solvent (e.g., toluene or benzene) or in bulk. Add a precise amount of initiator (e.g., 0.1 mol%). Dispense the solutions into glass ampoules. Subject each ampoule to at least three freeze-pump-thaw cycles to remove dissolved oxygen and seal under vacuum or inert atmosphere (N2, Ar).

-

-

Copolymerization:

-

Rationale: Maintaining a constant temperature is crucial for consistent reaction rates. Stopping at low conversion ensures the monomer feed ratio remains effectively constant, a key assumption of the Mayo-Lewis model.[5]

-

Protocol: Submerge the sealed ampoules in a constant-temperature oil bath (e.g., 60 ± 0.1 °C). Monitor the reaction time carefully to ensure conversion does not exceed 10%. This may require preliminary kinetic runs.

-

-

Polymer Isolation and Purification:

-

Rationale: Unreacted monomers must be completely removed to ensure accurate compositional analysis of the polymer.

-

Protocol: Quench the reaction by plunging the ampoules into an ice bath. Open the ampoules and pour the viscous solution into a large excess of a non-solvent (e.g., methanol for methacrylate/styrene copolymers) to precipitate the polymer. Filter the polymer, re-dissolve it in a small amount of a good solvent (e.g., THF), and re-precipitate. Repeat this process at least twice. Dry the final purified copolymer under vacuum to a constant weight.

-

-

Copolymer Composition Analysis:

-

Rationale: This is the critical data acquisition step. The chosen analytical method must be able to accurately quantify the molar ratio of the two monomer units in the polymer chain.

-

Protocol (¹H NMR Spectroscopy): Dissolve a known mass of the dried copolymer in a suitable deuterated solvent (e.g., CDCl3). Acquire a quantitative ¹H NMR spectrum. Identify unique, well-resolved peaks corresponding to each monomer unit. For an ECHMA/MMA copolymer, the methoxy protons (-OCH3) of MMA at ~3.6 ppm and the protons on the ethylcyclohexyl group of ECHMA can be integrated. Calculate the molar ratio (F1/F2) from the integrated peak areas.

-

Data Analysis: Calculating the Reactivity Ratios

Once the initial monomer feed ratios (f1/f2) and the resulting copolymer compositions (F1/F2) are determined for each experiment, linearization methods are used to solve for r1 and r2.

-

Fineman-Ross Method: A widely used graphical method that rearranges the Mayo-Lewis equation into a linear form (y = mx + c).[6][7] G = H * r1 - r2 where: G = x(y-1)/y and H = x²/y, with x = f1/f2 and y = F1/F2. A plot of G versus H yields a straight line with slope = r1 and intercept = -r2.

-

Kelen-Tüdős Method: An improvement on the Fineman-Ross method that gives more evenly distributed data points and reduces bias.[6][7] η = (r1 + r2/α)ξ - r2/α where: η = G/(α+H) and ξ = H/(α+H). α is an arbitrary constant, typically (Hmin*Hmax)0.5. A plot of η versus ξ yields a straight line that gives -r2/α at ξ=0 and r1 at ξ=1.

More advanced non-linear least-squares methods are now common and can provide more statistically robust results.[8]

Implications for Material Design and Drug Development

Understanding the reactivity ratios of ECHMA is not merely an academic exercise. This knowledge directly translates into the rational design of materials with specific functionalities.

-

In Materials Science: By knowing that ECHMA is likely more reactive than common comonomers like MMA or Styrene, a scientist can adjust the monomer feed to achieve a target copolymer composition. For example, to create a copolymer with 50% ECHMA content, the initial feed might need a lower ECHMA concentration to compensate for its faster incorporation. This allows for precise tuning of properties like the glass transition temperature, refractive index for optical components, and surface energy for coatings.

-

In Drug Development: ECHMA's hydrophobicity is a key feature for creating amphiphilic block copolymers used in drug delivery micelles or for controlling the release kinetics from a polymer matrix. If ECHMA is copolymerized with a hydrophilic monomer (e.g., hydroxyethyl methacrylate), the reactivity ratios will determine the blockiness and sequence distribution, which in turn dictates the self-assembly behavior and the drug loading/release profile of the resulting polymer.

Conclusion

While the precise reactivity ratios for this compound remain to be published, a comprehensive analysis based on its chemical structure and data from close analogs provides a strong predictive framework for its behavior in free-radical copolymerization. The steric hindrance imparted by the 1-ethylcyclohexyl group suggests that ECHMA is a highly reactive monomer that will readily incorporate into copolymer chains, likely at a faster rate than smaller, less-hindered comonomers like MMA. This guide provides both the theoretical context and the detailed, actionable experimental protocols necessary for researchers to determine these vital parameters for their specific systems. The ability to accurately determine and apply these reactivity ratios is the key to unlocking the full potential of ECHMA for the development of next-generation polymers.

References

-

Reinforcement of Styrene Butadiene Rubber Employing Poly(isobornyl methacrylate) (PIBOMA) as High T g Thermoplastic Polymer. (n.d.). MDPI. [Link]

-

Suspension polymerization and characterization of transparent poly(methyl methacrylate- co -isobornyl methacrylate). (2025). ResearchGate. [Link]

-

Synthesis, Characterization and Determination of Reactivity- Ratios of Acrylamide-Methacrylate Copolymers. (n.d.). Oriental Journal of Chemistry. [Link]

-

A Combined Computational and Experimental Study of Copolymerization Propagation Kinetics for 1-Ethylcyclopentyl methacrylate and Methyl methacrylate. (2025). ResearchGate. [Link]

-

A new linear method to calculate monomer reactivity ratios by using high conversion copolymerization data: terminal model. (n.d.). Polymer. [Link]

-

Copolymer microstructure determination by the click of a button; reactivity ratios of comonomers from a single MALDI-ToF. (2011). Journal of the American Chemical Society. [Link]

-

Mayo–Lewis equation. (2023). Wikipedia. [Link]

-

Reactivity Ratios of the Copolymerization Styrene/ Methyl Methacrylate Using FT-IR Spectroscopy with Comparing to Mathematically. (2024). Baghdad Science Journal. [Link]

Sources

Literature review on poly(1-Ethylcyclohexyl methacrylate)

An In-Depth Technical Guide to Poly(1-Ethylcyclohexyl methacrylate): Synthesis, Properties, and Biomedical Potential

Executive Summary

Poly(this compound) (PECHMA) is an acrylic polymer with emerging potential in the biomedical and advanced materials sectors. Its unique structure, featuring a bulky, hydrophobic ethylcyclohexyl side group, imparts distinct properties compared to more common polymethacrylates like Poly(methyl methacrylate) (PMMA). This guide provides a comprehensive overview of PECHMA, beginning with the synthesis and properties of its monomer, this compound (ECHMA). It delves into controlled polymerization techniques for producing well-defined PECHMA, details its physicochemical characterization, and explores its prospective applications, particularly in the realm of drug delivery. By synthesizing current knowledge on the monomer and drawing parallels with structurally similar polymers, this document serves as a foundational resource for researchers and drug development professionals interested in harnessing the capabilities of this novel biomaterial.

Introduction: Situating PECHMA in the Polydrug Landscape

The family of polymethacrylates is a cornerstone of biomedical material science, with PMMA being a well-established player in bone cements, medical devices, and implantable lenses due to its biocompatibility and excellent mechanical properties.[1] The functional versatility of these polymers stems from the ester side group, where modifications can dramatically alter properties such as hydrophobicity, thermal characteristics, and drug interaction.

PECHMA distinguishes itself through its 1-ethylcyclohexyl side group. Unlike the linear alkyl chain of poly(2-ethylhexyl methacrylate) (PEHMA) or the simple cyclohexyl ring of poly(cyclohexyl methacrylate) (PCHMA), the ethylcyclohexyl group in PECHMA provides significant steric bulk and enhanced hydrophobicity.[2] This structural feature is anticipated to influence its glass transition temperature (Tg), solubility, and molecular packing, making it a compelling candidate for applications requiring robust, hydrophobic domains, such as in the formulation of nanoparticles for controlled drug release.[3][4] This guide will explore the synthesis and characterization of PECHMA, providing the technical basis for its exploration in advanced drug delivery systems.

The Monomer: this compound (ECHMA)

A thorough understanding of the polymer begins with its monomer. ECHMA is a colorless, low-volatility liquid that serves as the building block for PECHMA.[5] Its synthesis and properties are critical for controlling the subsequent polymerization process.

Monomer Synthesis

The synthesis of ECHMA is typically achieved through a two-step process involving a Grignard reaction followed by esterification.[5][6] This method allows for high-purity synthesis, which is crucial for producing well-defined polymers for biomedical applications.[6]

Step-by-Step Synthesis Protocol:

-

Grignard Reagent Formation: Magnesium turnings are reacted with an ethyl halide (e.g., bromoethane) in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., dry nitrogen) to form ethylmagnesium bromide.[5][6]

-

Addition to Cyclohexanone: The prepared Grignard reagent is then added dropwise to a solution of cyclohexanone in the same anhydrous solvent. The temperature must be carefully controlled to manage the exothermic reaction. This step yields the intermediate alcohol, 1-ethylcyclohexanol.[6]

-

Esterification: The 1-ethylcyclohexanol is subsequently esterified using methacrylic anhydride in the presence of a base catalyst (e.g., potassium t-butoxide) and a polymerization inhibitor (e.g., phenothiazine) to prevent premature polymerization of the methacrylate group.[5]

-

Purification: The final product, ECHMA, is purified through a series of aqueous washes, drying over an anhydrous salt (e.g., sodium sulfate), and finally, distillation under reduced pressure to yield a high-purity monomer (>99%).[5][6]

Caption: Synthesis workflow for this compound (ECHMA).

Physicochemical Properties of ECHMA

The properties of the monomer are essential for designing polymerization reactions and predicting the characteristics of the resulting polymer.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₀O₂ | [][8] |

| Molecular Weight | 196.29 g/mol | [][8] |

| Appearance | Colorless to light yellow liquid | [5][] |

| Density | 0.940 g/mL (at 20°C) | [6] |

| Boiling Point | 245–249°C | [6] |

| Flash Point | 96°C | [6][] |

| Purity (Typical) | >98.0% (GC) | [] |

| Solubility | Insoluble in water | [9] |

Polymerization of ECHMA to PECHMA

The synthesis of PECHMA with controlled molecular weight, low polydispersity, and specific architecture is paramount for its use in high-performance applications like drug delivery. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), are particularly well-suited for this purpose.[10][11]

Atom Transfer Radical Polymerization (ATRP)

ATRP provides excellent control over the polymerization of methacrylate monomers, enabling the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (PDI < 1.3).[11] This control is achieved through the reversible deactivation of growing polymer chains by a transition metal catalyst.

Step-by-Step ATRP Protocol for PECHMA:

-

Reagent Preparation: The ECHMA monomer is passed through a column of basic alumina to remove the inhibitor. The initiator (e.g., ethyl α-bromoisobutyrate, EBiB), catalyst (e.g., copper(I) bromide, CuBr), and ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA) are used as received or purified according to standard procedures.[12] Toluene is often used as the solvent.[12]

-

Reaction Setup: The initiator, catalyst, ligand, and solvent are added to a Schlenk flask. The flask is sealed, and the mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: The degassed ECHMA monomer is injected into the flask under an inert atmosphere. The flask is then placed in a thermostatically controlled oil bath (e.g., at 60-90°C) to initiate polymerization. The reaction progress can be monitored by taking samples periodically and analyzing monomer conversion via ¹H NMR or gas chromatography.

-

Termination and Purification: Once the desired conversion is reached, the reaction is quenched by exposing the mixture to air, which oxidizes the Cu(I) catalyst. The mixture is diluted with a suitable solvent like THF and passed through a neutral alumina column to remove the copper complex. The polymer is then precipitated in a non-solvent such as cold methanol, filtered, and dried under vacuum.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Formulation of pH-Responsive Methacrylate-Based Polyelectrolyte-Stabilized Nanoparticles for Applications in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. This compound | 274248-09-8 [chemicalbook.com]

- 6. Buy this compound | 274248-09-8 [smolecule.com]

- 8. This compound | C12H20O2 | CID 11367591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Cyclohexyl methacrylate | C10H16O2 | CID 7561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tsijournals.com [tsijournals.com]

- 12. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

The Industrial Potential of 1-Ethylcyclohexyl Methacrylate: A Technical Guide for Advanced Applications

This guide provides an in-depth technical exploration of 1-Ethylcyclohexyl methacrylate (ECHMA), a cycloaliphatic methacrylate monomer, and its polymer, poly(this compound) (PECHMA). It is intended for researchers, scientists, and drug development professionals interested in leveraging the unique properties of this material for advanced industrial applications. We will delve into the synthesis of the monomer, its polymerization, the key properties of the resulting polymer, and its potential in high-performance fields such as biomedical devices, drug delivery, dental composites, and optical materials.

Understanding this compound (ECHMA)

This compound is a monofunctional methacrylate monomer with the chemical formula C₁₂H₂₀O₂.[1][] Its molecular structure, featuring a bulky ethylcyclohexyl group, imparts a unique combination of properties to its corresponding polymer, influencing its thermal, mechanical, and optical characteristics.

Physicochemical Properties of the Monomer

A clear understanding of the monomer's properties is essential for its handling, polymerization, and application development.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₀O₂ | [1][] |

| Molecular Weight | 196.29 g/mol | [1][] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Density | Approximately 0.94 g/cm³ | [3] |

| Boiling Point | 247.3 °C (Predicted) | [3] |

| Flash Point | 96 °C | [] |

| Purity (Typical) | >98.0% (GC) | [] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of ECHMA can be achieved through several routes, with one of the most common being the Grignard reaction followed by esterification. This method offers high yields and purity.

Grignard Reaction and Esterification Workflow

Caption: Free-Radical Polymerization of this compound.

Detailed Experimental Protocol for Free-Radical Polymerization of ECHMA

This protocol describes a typical solution polymerization of ECHMA.

Materials:

-

This compound (ECHMA), purified

-

Azobisisobutyronitrile (AIBN) as the initiator

-

Toluene (anhydrous) as the solvent

-

Methanol (for precipitation)

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a condenser, nitrogen inlet, and magnetic stirrer, dissolve a specific amount of ECHMA monomer in anhydrous toluene. The monomer concentration can be varied to control the polymerization rate and molecular weight.

-

Initiator Addition: Add the initiator, AIBN (typically 0.1-1 mol% with respect to the monomer), to the solution.

-